molecular formula C18H17BrClN3O2 B3855684 N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide

Cat. No.: B3855684
M. Wt: 422.7 g/mol
InChI Key: VNYNCZVOFXIMHJ-SRZZPIQSSA-N
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Description

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a butanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide typically involves the condensation of 3-bromobenzaldehyde with 4-chloro-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with butanediamide under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. Molecular docking studies have shown that it can fit into the active sites of various enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide.
  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide.

Uniqueness

N’-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide stands out due to its specific combination of bromine, chlorine, and methyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2/c1-12-9-15(20)5-6-16(12)22-17(24)7-8-18(25)23-21-11-13-3-2-4-14(19)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24)(H,23,25)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYNCZVOFXIMHJ-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide
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N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-chloro-2-methylphenyl)butanediamide

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